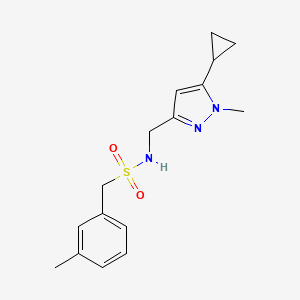
4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 . It is used for research purposes .
Synthesis Analysis
The synthesis of oxazole derivatives, such as 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus that has a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities has increased in recent years .Molecular Structure Analysis
The molecular structure of 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC . The structure of oxazole derivatives plays a pivotal role in their biological activities .Chemical Reactions Analysis
Oxazoles, including 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid, have been the subject of various chemical reactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Physical And Chemical Properties Analysis
4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid has a predicted boiling point of approximately 433.5 °C at 760 mmHg, a predicted density of approximately 1.2 g/cm3, and a predicted refractive index of n20D 1.56 . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Biological Activities of Oxazole Derivatives
Oxazole derivatives, such as “4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid”, have been found to have a wide spectrum of biological activities. These include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Multiphoton-Excited Luminescence
The compound has been studied for its multiphoton-excited luminescence properties. This could have potential applications in the field of photonics and optoelectronics .
Stimulated Raman Scattering (SRS)
The compound has also been studied for its properties in Stimulated Raman Scattering (SRS). This could have implications in the field of spectroscopy .
Antiviral Properties
Some derivatives of the compound have been tested for their antiviral properties, specifically against SARS-CoV-2 .
Anticancer Evaluation
The compound has been used in anticancer evaluations. The MTT test, which measures the activity of mitochondrial enzymes, has been used to quantify living cells in these evaluations .
Synthesis of New Chemical Entities
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .
Zukünftige Richtungen
The future directions for the study of 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid and other oxazole derivatives could involve further exploration of their diverse biological potential . This could include the synthesis of various oxazole derivatives and screening them for various biological activities .
Eigenschaften
IUPAC Name |
4-(5-phenyl-1,3-oxazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(16)8-4-7-12-14-9-11(17-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYLNERWPKVLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2870360.png)
![1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2870361.png)


![N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2870368.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2870370.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870371.png)

![Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2870375.png)

![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine](/img/structure/B2870377.png)
![3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole](/img/structure/B2870378.png)
